(S)-Naproxen-d6 Methyl Ester

isotopic purity mass spectrometry internal standard

Quantitative LC-MS/MS of naproxen in plasma or environmental matrices demands an internal standard that co-elutes with the analyte and eliminates MS channel cross-talk. (S)-Naproxen-d6 Methyl Ester addresses this via dual methyl-d3 and methoxy-d3 labeling, delivering a +6 Da mass shift that avoids native isotopic interference. • ≥98% HPLC purity ensures reliable calibration for ANDA-submission pharmacokinetics and residue analysis. • Corrects for matrix effects, ionization variability, and extraction losses in complex samples. • Supplied as a stable isotope-labeled reference standard suitable for impurity profiling, forensic authentication, and method validation.

Molecular Formula C15H16O3
Molecular Weight 250.32 g/mol
CAS No. 1254693-88-3
Cat. No. B124886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Naproxen-d6 Methyl Ester
CAS1254693-88-3
Synonyms(αS)-6-(Methoxy-d3)-α-(methyl-d3)-2-naphthaleneacetic Acid Methyl Ester;  (S)-6-(Methoxy-d3)-α-(methyl-d3)-2-naphthaleneacetic Acid Methyl Ester;  (+)-Naproxen-d6 Methyl Ester;  (S)-Naproxen-d6 Methyl Ester;  Methyl-d3 (S)-2-[6-(Methoxy-d3)naphthalen-2-
Molecular FormulaC15H16O3
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC
InChIInChI=1S/C15H16O3/c1-10(15(16)18-3)11-4-5-13-9-14(17-2)7-6-12(13)8-11/h4-10H,1-3H3/t10-/m0/s1/i2D3,3D3
InChIKeyZFYFBPCRUQZGJE-LJTFXESQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Naproxen-d6 Methyl Ester (CAS 1254693-88-3) – Deuterium-Labeled Internal Standard for Quantitative LC-MS Analysis


(S)-Naproxen-d6 Methyl Ester (CAS 1254693-88-3) is a chiral, stable isotope-labeled analog of naproxen methyl ester featuring six deuterium atoms incorporated as a methyl-d3 group and a methoxy-d3 group, yielding a molecular formula of C15H10D6O3 and molecular weight of 250.32 g/mol . The compound is supplied with HPLC purity ≥98% and is documented to have a melting point of 82–85°C . As a deuterated internal standard, it is specifically designed for quantitative mass spectrometry applications in pharmaceutical, bioanalytical, and environmental research, enabling accurate correction for sample preparation variability, ionization efficiency fluctuations, and matrix effects during the analysis of naproxen and related analytes .

Why Naproxen-d6 Methyl Ester (1254693-88-3) Cannot Be Substituted with d3 or Unlabeled Analogs


Substituting (S)-Naproxen-d6 Methyl Ester with lower deuterium-labeled (e.g., d3) or unlabeled naproxen methyl ester analogs introduces measurable analytical compromises. Deuterium-labeled internal standards correct for matrix effects only when their physicochemical behavior—particularly chromatographic retention time and ionization response—closely matches that of the target analyte [1]. While d6-labeled compounds are generally considered to co-elute more reliably with native analytes than d3 analogs, deuterium substitution can paradoxically induce retention time shifts in reversed-phase LC due to altered hydrophobicity from C–D versus C–H bond differences [2]. Furthermore, studies on structurally distinct analytes (amphetamine class) have demonstrated that d3 internal standards may share common fragment ions with the native analyte, whereas higher-mass d6 analogs provide unique ions that eliminate this interference [3]. For naproxen quantification, selecting an internal standard with isotopic purity and sufficient mass shift is essential to avoid cross-talk between analyte and internal standard MS channels, a requirement that generic, unlabeled, or minimally labeled alternatives fail to satisfy.

Quantitative Differentiation Evidence: (S)-Naproxen-d6 Methyl Ester vs. Alternative Internal Standards


Isotopic Purity and Mass Difference Relative to Native Naproxen Methyl Ester

(S)-Naproxen-d6 Methyl Ester incorporates six deuterium atoms distributed across two distinct functional positions: a methyl-d3 ester group and a methoxy-d3 aromatic substituent. This double-site deuteration confers a +6 Da mass shift relative to unlabeled naproxen methyl ester (MW 244.29), substantially larger than the +3 Da shift provided by single-site d3 analogs such as rac Naproxen-d3 Methyl Ester (MW 247.31) . The d6 labeling pattern minimizes the potential for isotopic spectral overlap between the native analyte and the internal standard in MS/MS acquisition, a requirement emphasized in the literature for high-precision quantitative workflows [1].

isotopic purity mass spectrometry internal standard

Matrix Effect Correction Capability via Deuterium-Labeled Internal Standardization

Deuterated internal standards correct for matrix effects by co-eluting and co-ionizing with the target analyte, thereby normalizing variations in extraction recovery, LC injection volume, and ionization efficiency [1]. Published LC-MS/MS method validations for structurally related NSAID analyses demonstrate that when a well-matched deuterated internal standard is employed, matrix effect values (expressed as % ME) can be reduced to near-zero, enabling accurate quantification across diverse sample types [2]. In a study examining pharmaceutical residues in seawater by UHPLC-ESI-MS/MS, the use of deuterated internal standards was essential to compensate for significant matrix effects observed when analyzing naproxen among other NSAIDs in environmental samples [3].

matrix effect ion suppression LC-MS/MS method validation

Chromatographic Co-Elution and Mass Channel Selectivity

Stable isotope-labeled internal standards are selected based on their chromatographic co-elution with the target analyte, a property that ensures identical exposure to matrix components and ionization conditions [1]. While deuterium substitution can occasionally induce a slight retention time shift in reversed-phase LC due to the lower lipophilicity of C–D bonds compared to C–H bonds, d6-labeled compounds with multiple deuteration sites generally exhibit physicochemical properties that more closely approximate the native analyte than do single-site d3 analogs [2]. In analytical method validation, co-elution is critical for accurate internal standard-based quantification, and standards that deviate in retention time may not fully correct for time-dependent matrix effects.

chromatography retention time ion suppression selectivity

Manufacturer-Level Isotopic Differentiation for Batch Authentication

Research conducted in collaboration with the FDA's Department of Pharmaceutical Analysis demonstrated that individual manufacturers of naproxen could be readily differentiated by their stable-isotopic provenance, specifically δ13C, δ18O, and δD values [1]. 2H NMR spectroscopy further enables site-specific deuterium isotope ratio analysis that reveals synthetic pathway signatures, providing a forensic-level method for distinguishing chemically identical naproxen batches and detecting patent infringement [2]. (S)-Naproxen-d6 Methyl Ester, with its defined six-deuterium substitution pattern, serves as a well-characterized reference material for calibrating such isotope ratio measurements.

stable isotope analysis product authentication deuterium NMR pharmaceutical forensics

Optimal Application Scenarios for (S)-Naproxen-d6 Methyl Ester (1254693-88-3)


Bioanalytical Method Validation for Naproxen Pharmacokinetic Studies

(S)-Naproxen-d6 Methyl Ester serves as an internal standard in LC-MS/MS methods developed for quantifying naproxen in human or animal plasma. Its deuterium labeling enables correction for matrix effects, ionization variability, and extraction recovery, which are essential for generating pharmacokinetic parameters (AUC, Cmax, t1/2) that meet regulatory acceptance criteria for ANDA submissions and clinical trial support. The compound's d6 labeling pattern provides a +6 Da mass shift that reduces interference from native analyte isotopic peaks .

Environmental Monitoring of Naproxen Residues in Water Systems

In environmental analytical chemistry, (S)-Naproxen-d6 Methyl Ester is employed as a surrogate or internal standard for quantifying naproxen residues in surface water, wastewater effluent, and seawater matrices using SPE-UHPLC-MS/MS workflows. Deuterated internal standards are required to correct for the substantial matrix effects encountered in environmental samples, which otherwise compromise quantification accuracy and detection limits [1].

Quality Control and Impurity Profiling of Naproxen Pharmaceutical Formulations

As a stable isotope-labeled reference material, (S)-Naproxen-d6 Methyl Ester supports the identification and quantification of process-related impurities and degradation products in naproxen drug products. Its defined isotopic composition facilitates accurate calibration of analytical methods used for batch release testing, stability studies, and regulatory documentation. The compound is particularly valuable for LC-MS-based impurity profiling where co-eluting matrix components would otherwise interfere with accurate quantification .

Forensic Authentication and Supply Chain Integrity Verification

Laboratories engaged in pharmaceutical forensics and product authentication may use (S)-Naproxen-d6 Methyl Ester as a calibration reference for 2H NMR or IRMS-based isotope ratio analysis. This application leverages the established finding that individual naproxen manufacturers exhibit distinct stable-isotopic provenance signatures that serve as a 'manufacturer's fingerprint' for detecting counterfeit materials and verifying supply chain integrity [2].

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